molecular formula C7H13F2NO B13527775 (1-(Difluoromethoxy)cyclopentyl)methanamine

(1-(Difluoromethoxy)cyclopentyl)methanamine

Cat. No.: B13527775
M. Wt: 165.18 g/mol
InChI Key: BYEQDXMEIZBQAO-UHFFFAOYSA-N
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Description

(1-(Difluoromethoxy)cyclopentyl)methanamine: is an organic compound that features a cyclopentyl ring substituted with a difluoromethoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Difluoromethoxy)cyclopentyl)methanamine typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Attachment of the Methanamine Group: The methanamine group is attached through reductive amination reactions, where an amine is introduced to the cyclopentyl ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(Difluoromethoxy)cyclopentyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: (1-(Difluoromethoxy)cyclopentyl)methanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Difluoromethoxy)cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

    (1-(Methoxy)cyclopentyl)methanamine: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    (1-(Trifluoromethoxy)cyclopentyl)methanamine: Contains a trifluoromethoxy group, which may alter its reactivity and interactions compared to the difluoromethoxy variant.

Uniqueness: (1-(Difluoromethoxy)cyclopentyl)methanamine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

[1-(difluoromethoxy)cyclopentyl]methanamine

InChI

InChI=1S/C7H13F2NO/c8-6(9)11-7(5-10)3-1-2-4-7/h6H,1-5,10H2

InChI Key

BYEQDXMEIZBQAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)OC(F)F

Origin of Product

United States

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